Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
ethyl 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h6H,2-5H2,1H3 |
InChI Key |
OIHSVVRPBVUWME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common approach involves the condensation of an amidoxime with an acid chloride or anhydride, followed by cyclization to form the 1,2,4-oxadiazole ring. This method has been widely used due to its efficiency and relatively straightforward reaction conditions.
- Amidoximes are typically prepared by reacting substituted oximyl chlorides with ammonia, although this step can involve hazardous reagents.
- The cyclization is often performed in the presence of activating agents such as triethylamine (TEA) and coupling reagents like propylphosphonic anhydride (T3P), or under reflux in aqueous or organic solvents.
- Yields range from moderate to excellent (35–97%) depending on the substituents and conditions, with reaction times varying from 0.5 to 12 hours.
| Entry | Substituent (R) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Various aryl and alkyl groups | TEA, T3P, ~80 °C, 0.5–6 h | 87–97 | High yield, expensive activating agent |
| 2 | Phenyl, cyclohexyl, etc. | Reflux in water, 12 h | 35–93 | Catalyst-free, aqueous medium |
This method is adaptable but may be limited by the availability of amidoximes and the cost of reagents.
Cyclization via Hydrazine Derivatives and Ethyl 2-Chloroacetate
For ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate specifically, synthesis often involves the cyclization of hydrazine derivatives with ethyl 2-chloroacetate or similar esters:
- Hydrazine derivatives bearing the tetrahydrofuran moiety are reacted with ethyl 2-chloroacetate.
- The reaction typically proceeds in solvents such as tetrahydrofuran or ethanol.
- Cyclization under controlled temperature yields the target oxadiazole ester.
This route benefits from the availability of starting materials and relatively mild conditions, making it suitable for research-scale synthesis.
Large-Scale and Scalable Processes
Patented methods describe scalable syntheses for 1,2,4-oxadiazole carboxylates involving:
- Preparation of amidoximes in situ or from substituted precursors.
- Use of acid chlorides or anhydrides to facilitate cyclization.
- Reflux in pyridine or other solvents for several hours.
- Work-up involving aqueous quenching, filtration, and recrystallization.
These protocols emphasize cost-effectiveness and scalability, with yields around 70–80% and purity suitable for further applications. Limitations include the toxicity of some reagents and the need for careful control of reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring demonstrates electrophilic character at positions 2 and 5, enabling nucleophilic substitutions. Key reactions include:
Mechanistic Insight : The electron-deficient oxadiazole ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at position 2, while position 5 remains less reactive due to steric hindrance from the tetrahydrofuran group.
Cyclization Reactions
The ester group participates in cyclization to form fused heterocycles:
Key Observation : Microwave irradiation (MWI) reduces reaction times from 24h to 2h while improving yields by 15-20% compared to conventional heating .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis followed by derivatization:
| Reaction Sequence | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (NaOH, EtOH) | 80°C, 4h → carboxylic acid | 5-(THF-3-yl)-1,2,4-oxadiazole-3-acid | 89% | |
| Acid-catalyzed condensation | H₂SO₄, R-OH, 60°C | Methyl/benzyl ester analogs | 70-75% |
Applications : The carboxylic acid derivative serves as a precursor for amide-coupled prodrugs with enhanced bioavailability .
Biological Activity and Target Interactions
The compound interacts with biological targets through its oxadiazole moiety:
Structure-Activity Relationship (SAR) :
-
Electron-withdrawing groups (EWG) at the tetrahydrofuran moiety enhance anticancer potency by 3–5× .
-
Methylation of the tetrahydrofuran oxygen reduces metabolic degradation but decreases solubility.
Photoredox Functionalization
Recent advances employ photoredox catalysis for C–H functionalization:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryl aldehydes | DCA, white LED, DCM, 12h | 5-Aryl-1,2,4-oxadiazole derivatives | 68-89% |
Optimized Protocol :
-
Mix compound (0.5 mmol) with hypervalent iodine reagent (0.75 mmol) in DCM
-
Irradiate with 40W LED (4 cm distance) under argon
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Condition | Half-life (t₁/₂) | Major Degradation Product | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 8.2h | Oxadiazole ring-opened hydrazide | |
| Human liver microsomes | 2.7h | Demethylated tetrahydrofuran metabolite |
Scientific Research Applications
Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 5 of the 1,2,4-oxadiazole ring significantly impacts molecular properties. A comparison of key analogs is provided below:
Key Observations :
- Polarity and Solubility : The tetrahydrofuran-3-yl group introduces polarity due to its oxygen atom, likely improving aqueous solubility compared to aryl or alkyl substituents (e.g., 4-chlorophenyl or methyl groups).
- Reactivity : Chloromethyl and 4-chlorophenyl substituents exhibit higher reactivity, enabling further functionalization, whereas tetrahydrofuran-3-yl may prioritize stability .
Biological Activity
Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that combines an oxadiazole ring with a tetrahydrofuran substituent, potentially influencing its pharmacological properties.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features an ethyl ester functional group and a five-membered oxadiazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 |
| Reference Compound (Doxorubicin) | MCF-7 | 10.38 |
Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Antimicrobial Activity
Compounds containing the oxadiazole moiety are also being investigated for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related oxadiazole derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Oxadiazole Derivative X | Staphylococcus aureus | 16 µg/mL |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial potency .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key observations include:
- Substituents on the Oxadiazole Ring : The presence of electron-donating or withdrawing groups significantly affects the compound's reactivity and biological activity.
- Tetrahydrofuran Ring : The incorporation of the tetrahydrofuran moiety may enhance solubility and bioavailability.
Research suggests that optimizing these structural features could lead to compounds with improved therapeutic profiles .
Case Studies
Several studies have investigated the biological activities of oxadiazole derivatives:
- Srinivas et al. (2020) evaluated a series of oxadiazoles for anticancer activity against various cell lines and found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- Research on Antimicrobial Properties : A study demonstrated that specific oxadiazole derivatives showed potent activity against resistant bacterial strains, indicating their potential for development as new antibiotics .
Q & A
Q. Key Data :
- Yield optimization: A similar synthesis of ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate achieved 8% yield in the cyclization step, highlighting the need for temperature control (110°C) and catalyst screening (e.g., DCC/DMAP) .
- Purification: Use silica gel chromatography (eluent: 10% EtOAc/hexane) for isolation .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Based on structurally similar oxadiazole esters, the following precautions apply:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
- First Aid :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash immediately with soap and water .
- Eye Exposure : Rinse with water for 15 minutes and seek medical attention .
Q. Key Hazard Codes :
- H302 (Harmful if swallowed)
- H315/H319 (Skin/Eye irritation) .
Advanced: How can crystallographic methods like SHELX refine the structure of this compound?
Methodological Answer:
SHELX programs are critical for single-crystal X-ray diffraction analysis:
Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.
Structure Solution : Apply SHELXD for direct methods or SHELXS for Patterson-based phasing .
Refinement : Optimize atomic coordinates and thermal parameters using SHELXL, leveraging constraints for disordered tetrahydrofuran moieties .
Validation : Check for errors using ORTEP-3 for graphical representation of thermal ellipsoids and bond lengths .
Key Consideration : High-resolution data (≤1.0 Å) improves refinement accuracy, especially for flexible substituents like the tetrahydrofuran ring .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise in NMR or mass spectrometry (MS) data due to tautomerism or impurities:
- NMR : Compare experimental H/C shifts with computational predictions (e.g., DFT calculations). For example, oxadiazole C=O groups typically resonate at ~165–170 ppm in C NMR .
- MS : Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and fragment ions. A reported analog, ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, showed an [M+H]⁺ peak at m/z 235.1 .
- Purity Check : Confirm via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies optimize the low yield observed in oxadiazole synthesis?
Methodological Answer:
Low yields (e.g., 8% in cyclization steps ) can be addressed by:
Catalyst Screening : Replace traditional bases with DMAP or DBU to enhance reaction efficiency.
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) while improving yield .
Workup Adjustments : Extract products with EtOAc (3 × 30 mL) to minimize losses .
Example : A similar ester hydrolysis step achieved 94% yield by using 2 M HCl under reflux .
Advanced: How does the tetrahydrofuran-3-yl substituent influence structure-activity relationships (SAR)?
Methodological Answer:
The tetrahydrofuran ring enhances bioavailability and target binding:
- Hydrogen Bonding : The ether oxygen acts as a hydrogen bond acceptor, improving interactions with enzyme active sites (e.g., cysteine proteases) .
- Conformational Rigidity : The ring restricts rotation, favoring bioactive conformations. Analog studies show that 3-substituted tetrahydrofuran derivatives exhibit higher inhibitory activity than linear chains .
- Metabolic Stability : The saturated ring reduces oxidative metabolism, as seen in analogs like 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
